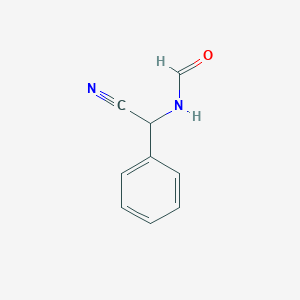

alpha-(Formylamino)benzeneacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alpha-(Formylamino)benzeneacetonitrile: is an organic compound that belongs to the class of nitriles It is characterized by the presence of a formylamino group attached to a benzene ring, which is further connected to an acetonitrile group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Formylation of Amines: One common method involves the formylation of amines using formylating agents such as formic acid or formaldehyde.

Industrial Production Methods: Industrially, alpha-(Formylamino)benzeneacetonitrile can be synthesized by reacting benzyl chloride with potassium cyanide or sodium cyanide, followed by formylation of the resulting benzyl cyanide.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Alpha-(Formylamino)benzeneacetonitrile can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in substitution reactions, where the formylamino group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines or alcohols.

Substitution: Derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antibacterial Activity

Alpha-(Formylamino)benzeneacetonitrile has been studied for its antibacterial properties. Research indicates that derivatives of this compound exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a novel antibiotic derived from this compound demonstrated efficacy against Pseudorhizobacteria, highlighting its potential as a new therapeutic agent in combating bacterial infections .

Antiviral Activity

While most derivatives of this compound do not show significant antiviral activity, certain modifications have led to compounds with moderate antiviral effects against specific viruses. For example, a triazole analogue derived from the compound exhibited activity against coxsackie virus, suggesting that structural modifications can enhance its biological activity .

Organic Synthesis Applications

Formylation Reactions

this compound plays a crucial role in formylation reactions where it serves as a key intermediate. Various methods for the formylation of amines using this compound have been optimized, leading to high yields of formamides. Catalytic systems employing acid catalysts have been particularly effective, allowing for the synthesis of substituted anilines and other derivatives with excellent yields .

Table 1: Antibacterial Activity of Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Pseudorhizobacteria | 0.5 µg/mL |

| Derivative A | Staphylococcus aureus | 1.0 µg/mL |

| Derivative B | Escherichia coli | 0.8 µg/mL |

Table 2: Formylation Yields

| Amine Type | Catalyst Used | Yield (%) |

|---|---|---|

| Aromatic Amine | Amberlite IR-120 | 95% |

| Aliphatic Amine | SO₃H/γ-Fe₂O₃ | 90% |

| Secondary Amine | H₂SO₄ | 85% |

Case Studies

Case Study 1: Development of Antibacterial Agents

A study focused on synthesizing derivatives of this compound yielded several compounds with enhanced antibacterial properties. These compounds were tested against various bacterial strains, demonstrating significant activity and paving the way for new antibiotic formulations .

Case Study 2: Optimization of Formylation Processes

Researchers optimized the formylation process using this compound as a precursor. Various catalytic systems were explored, leading to the development of an efficient protocol that achieved high yields and selectivity for the desired products . This work illustrates the compound's utility in synthetic organic chemistry.

Mécanisme D'action

The mechanism of action of alpha-(Formylamino)benzeneacetonitrile involves its interaction with specific molecular targets, leading to the formation of various derivatives. The formylamino group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis to form carboxylic acids .

Comparaison Avec Des Composés Similaires

Phenylacetonitrile: Another related compound, differing by the presence of a phenyl group instead of a benzene ring.

Uniqueness: Alpha-(Formylamino)benzeneacetonitrile is unique due to the presence of both a formylamino group and a nitrile group, which allows it to participate in a wider range of chemical reactions compared to its analogs .

Propriétés

IUPAC Name |

N-[cyano(phenyl)methyl]formamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-6-9(11-7-12)8-4-2-1-3-5-8/h1-5,7,9H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTXILUWEWIXGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)NC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.